(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is an amino acid derivative, which makes it relevant in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride typically involves the reaction of 6-aminohexanoic acid with 2-hydroxyacetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:
Starting Materials: 6-aminohexanoic acid and 2-hydroxyacetamide.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Purification: The product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid: A precursor in the synthesis of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride.
2-hydroxyacetamide: Another precursor used in the synthesis.
N-acetyl-L-lysine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2241107-72-0 |
---|---|
Molecular Formula |
C8H17ClN2O4 |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
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